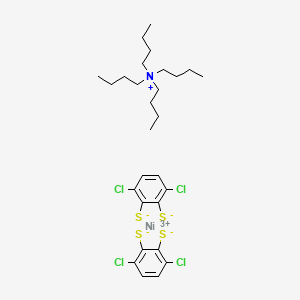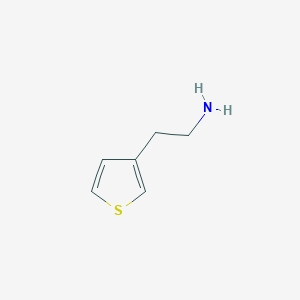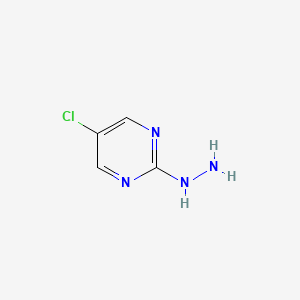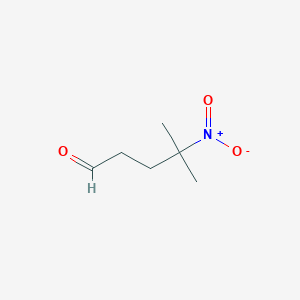
Tetrabutylammonium bis(3,6-dichloro-1,2-benzenedithiolato)nickelate
Descripción general
Descripción
Tetrabutylammonium bis(3,6-dichloro-1,2-benzenedithiolato)nickelate is a coordination compound with the molecular formula C28H40Cl4NNiS4. This compound is known for its unique structural properties and potential applications in various scientific fields. It is often used in research due to its interesting chemical behavior and potential for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrabutylammonium bis(3,6-dichloro-1,2-benzenedithiolato)nickelate typically involves the reaction of nickel salts with 3,6-dichloro-1,2-benzenedithiol in the presence of tetrabutylammonium bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under inert atmosphere conditions to prevent oxidation. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure cost-effectiveness and high yield.
Análisis De Reacciones Químicas
Types of Reactions
Tetrabutylammonium bis(3,6-dichloro-1,2-benzenedithiolato)nickelate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different nickel oxidation states.
Reduction: It can be reduced to lower oxidation states of nickel.
Substitution: Ligand exchange reactions can occur, where the 3,6-dichloro-1,2-benzenedithiolato ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of other ligands and may be facilitated by heating or the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction may produce nickel(I) or nickel(0) species. Substitution reactions result in new coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Tetrabutylammonium bis(3,6-dichloro-1,2-benzenedithiolato)nickelate has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its metal complex properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of Tetrabutylammonium bis(3,6-dichloro-1,2-benzenedithiolato)nickelate involves its ability to coordinate with various substrates and facilitate chemical transformations. The nickel center plays a crucial role in these processes, acting as a catalytic site for reactions. The compound’s unique structure allows it to interact with different molecular targets and pathways, making it versatile in its applications.
Comparación Con Compuestos Similares
Similar Compounds
- Tetrabutylammonium bis(4-methyl-1,2-benzenedithiolato)nickelate
- Tetrabutylammonium bis(1,2-benzenedithiolato)nickelate
- Tetrabutylammonium bis(3,6-dibromo-1,2-benzenedithiolato)nickelate
Uniqueness
Tetrabutylammonium bis(3,6-dichloro-1,2-benzenedithiolato)nickelate is unique due to the presence of chlorine atoms on the benzenedithiolato ligands, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and can lead to different applications and behaviors in chemical reactions.
Propiedades
IUPAC Name |
3,6-dichlorobenzene-1,2-dithiolate;nickel(3+);tetrabutylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.2C6H4Cl2S2.Ni/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*7-3-1-2-4(8)6(10)5(3)9;/h5-16H2,1-4H3;2*1-2,9-10H;/q+1;;;+3/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTWRZYDNJMUTE-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1=CC(=C(C(=C1Cl)[S-])[S-])Cl.C1=CC(=C(C(=C1Cl)[S-])[S-])Cl.[Ni+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40Cl4NNiS4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
719.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87314-14-5 | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, (SP-4-1)-bis[3,6-dichloro-1,2-benzenedithiolato(2-)-κS1,κS2]nickelate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87314-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















